

# Go 6976 vs. Staurosporine: A Comparative Guide to Kinase Inhibitor Selectivity

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## Compound of Interest

Compound Name: Go 7874

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In the landscape of kinase inhibitor research, Go 6976 and staurosporine represent two distinct classes of molecules: the selective and the broad-spectrum. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

## At a Glance: Key Differences

Feature	Go 6976	Staurosporine
Primary Targets	Ca <sup>2+</sup> -dependent Protein Kinase C isoforms (PKC $\alpha$ , PKC $\beta$ 1)	Broad-spectrum kinase inhibitor
Selectivity	Relatively selective	Highly non-selective
Common Applications	Studying specific PKC isoform functions, investigating JAK-STAT signaling	Inducing apoptosis, general kinase inhibition studies

## Kinase Selectivity Profile

The inhibitory activity of Go 6976 and staurosporine has been evaluated against a wide range of protein kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a measure of

inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase Target	Go 6976 IC50 (nM)	Staurosporine IC50 (nM)
Protein Kinase C (PKC)		
PKC (general)	7.9	3 <sup>[1]</sup>
PKC $\alpha$	2.3	-
PKC $\beta$ 1	6.2	-
PKC $\delta$	> 3000	-
PKC $\epsilon$	> 3000	-
PKC $\zeta$	> 3000	-
Janus Kinase (JAK)		
JAK2	130	-
JAK3	370	-
Tropomyosin receptor kinase (Trk)		
TrkA	5	-
TrkB	30	-
Other Kinases		
p60v-src Tyrosine Kinase	-	6 <sup>[1]</sup>
Protein Kinase A (PKA)	-	7 <sup>[1]</sup>
CaM Kinase II	-	20 <sup>[1]</sup>

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

As the data illustrates, staurosporine is a potent inhibitor of a broad range of kinases, often with IC50 values in the low nanomolar range<sup>[1][2]</sup>. This lack of specificity makes it a powerful tool

for inducing widespread effects like apoptosis but limits its utility for studying the function of a single kinase.

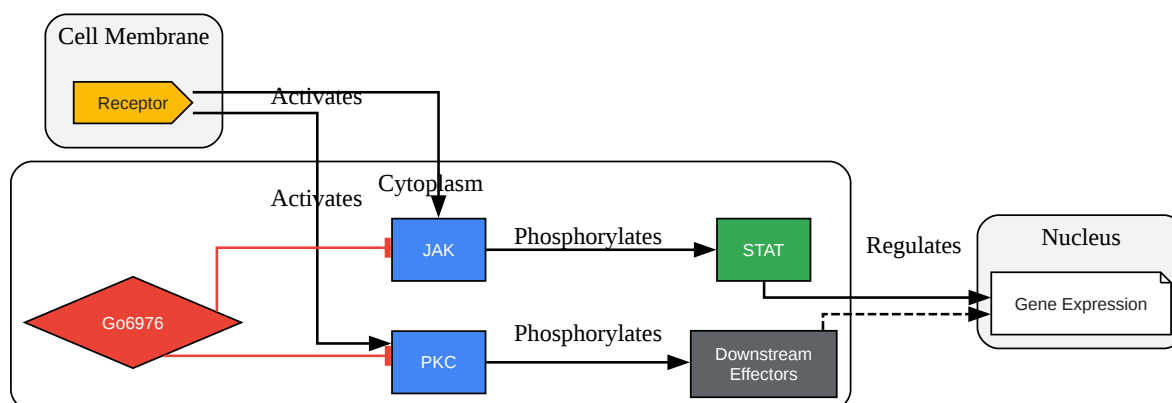
Conversely, Go 6976 demonstrates significant selectivity for the calcium-dependent isoforms of Protein Kinase C, specifically PKC $\alpha$  and PKC $\beta$ 1, with much lower potency against other PKC isoforms. It also exhibits inhibitory activity against JAK2, JAK3, TrkA, and TrkB kinases. This more focused activity profile makes Go 6976 a more suitable tool for dissecting the roles of these specific kinases in cellular processes.

## Signaling Pathway Inhibition

The differential selectivity of Go 6976 and staurosporine translates to their effects on distinct signaling pathways.

### Go 6976: Targeting PKC and JAK-STAT Pathways

Go 6976's primary mechanism of action is the inhibition of conventional PKC isoforms. By doing so, it can modulate a wide array of cellular processes regulated by this family of kinases, including cell proliferation, differentiation, and apoptosis. Additionally, its inhibitory effect on JAK2 and JAK3 allows for the investigation of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses[3].

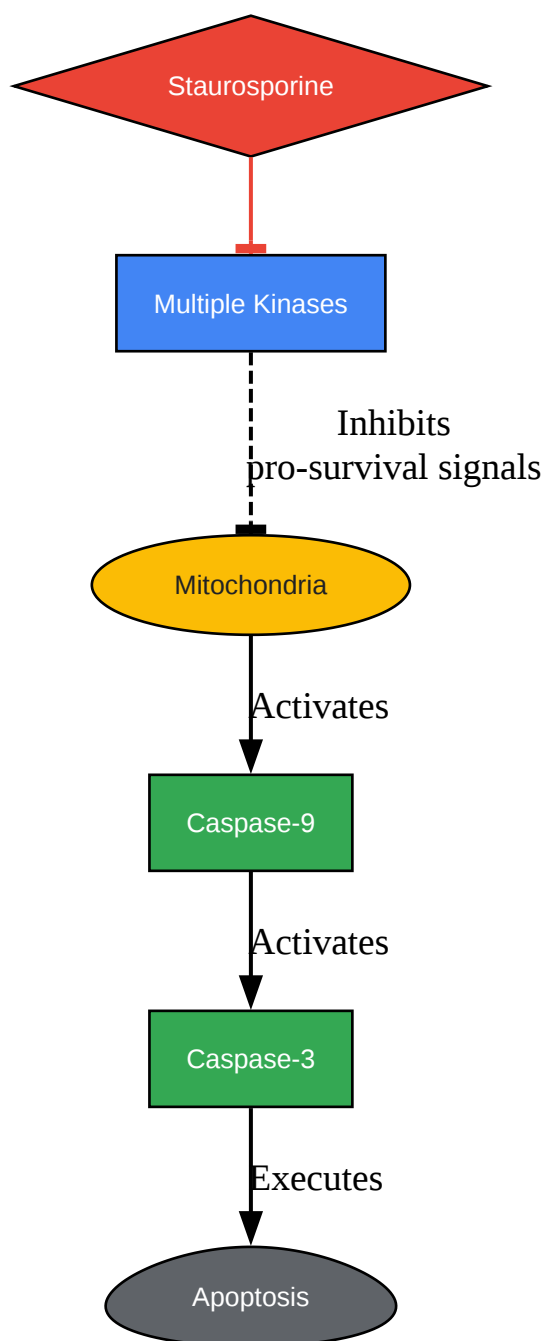


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Go 6976 inhibits PKC and JAK signaling pathways.

## Staurosporine: A Potent Inducer of Apoptosis

Staurosporine's broad-spectrum kinase inhibition leads to a cascade of events culminating in programmed cell death, or apoptosis. It is known to activate initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis[4].



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Staurosporine induces apoptosis via caspase activation.

## Experimental Protocols

The determination of IC<sub>50</sub> values for kinase inhibitors is a critical step in their characterization. A common and reliable method is the in vitro kinase assay using a radiolabeled ATP, typically [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP.

## In Vitro Kinase Assay (Radiolabeled ATP Filter Binding Assay)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by a kinase.

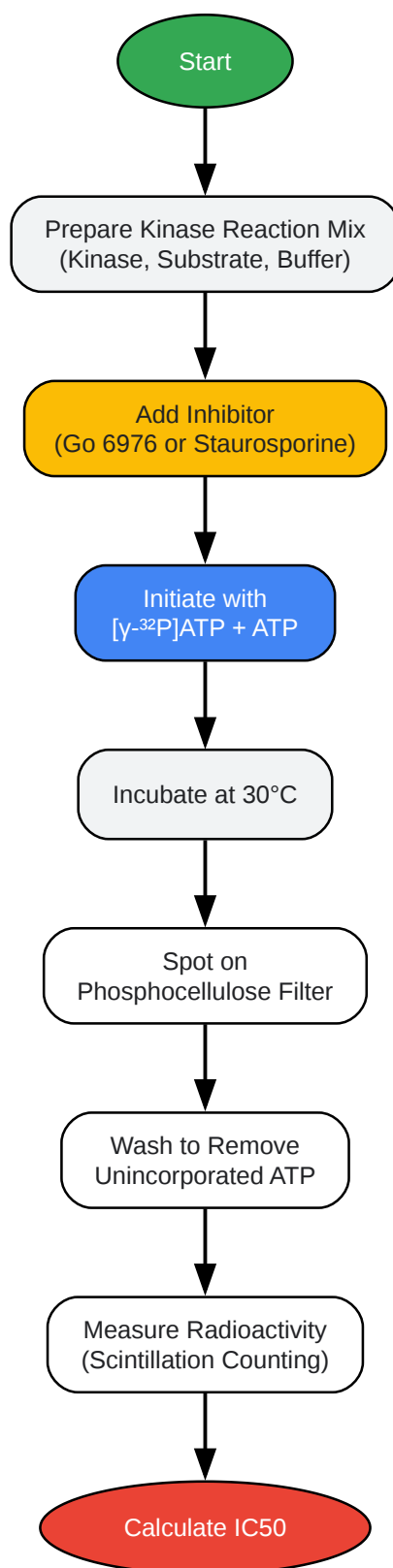
### Materials:

- Purified kinase
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- ATP
- Go 6976 or staurosporine (or other test compounds) dissolved in DMSO
- Phosphocellulose filter paper (e.g., P81)
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

### Procedure:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.
- **Inhibitor Addition:** Add varying concentrations of the inhibitor (Go 6976 or staurosporine) or DMSO (as a vehicle control) to the reaction mixture.
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of unlabeled ATP and [ $\gamma$ -<sup>32</sup>P]ATP. The final ATP concentration should be at or near the K<sub>m</sub> for the specific kinase.

- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
- Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.
- Washing: Wash the filter papers extensively with the wash buffer to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP[5].
- Quantification: Place the washed filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



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Workflow for an in vitro kinase assay.



## Conclusion

The choice between Go 6976 and staurosporine is fundamentally a choice between selectivity and broad-spectrum activity. For researchers aiming to dissect the specific roles of PKC $\alpha$ , PKC $\beta$ 1, or the JAK-STAT pathway, Go 6976 offers a more targeted approach with fewer off-target effects. In contrast, for studies requiring the induction of apoptosis or a general inhibition of kinase activity, staurosporine remains a potent and widely used tool. A thorough understanding of their respective selectivity profiles is paramount for the accurate interpretation of experimental results.

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## References

- 1. rndsystems.com [rndsystems.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
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